Pseudoprotodioscin

Vue d'ensemble

Description

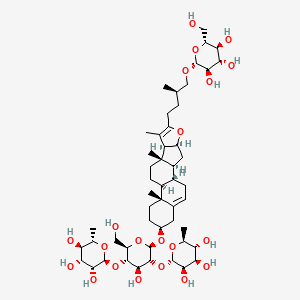

La pseudoprotodioscine est un glycoside de saponine de type furostane, d'abord isolé des baies non mûres de Solanum intrusum (famille des Solanacées) . Elle est structurellement liée à la protodioscine et est connue pour ses diverses activités biologiques, notamment ses effets cytotoxiques sur certaines lignées cellulaires cancéreuses .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de la pseudoprotodioscine implique des réactions organiques complexes, généralement à partir de précurseurs stéroïdiens. Le processus comprend des réactions de glycosylation où des fragments de sucre sont liés à la chaîne stéroïde principale. Des conditions de réaction spécifiques, telles que la température, le pH et l'utilisation de catalyseurs, sont optimisées pour obtenir des rendements élevés et une pureté élevée .

Méthodes de Production Industrielle : La production industrielle de pseudoprotodioscine implique souvent l'extraction à partir de sources naturelles, telles que les baies non mûres de Solanum intrusum. Le processus d'extraction comprend l'extraction par solvant, la purification par des techniques chromatographiques et la cristallisation pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de Réactions : La pseudoprotodioscine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans le composé.

Réduction : Les réactions de réduction peuvent modifier les doubles liaisons dans la structure stéroïdienne.

Substitution : Des réactions de glycosylation où différents fragments de sucre sont substitués sur la chaîne stéroïde principale.

Réactifs et Conditions Communs :

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Gaz hydrogène en présence d'un catalyseur au palladium.

Substitution : Des donneurs de glycosyle en présence d'acides de Lewis comme catalyseurs.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés glycosylés et des formes oxydées ou réduites de pseudoprotodioscine .

Applications De Recherche Scientifique

Chimie : Utilisé comme composé de référence dans l'étude des saponines stéroïdiennes.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.

5. Mécanisme d'Action

La pseudoprotodioscine exerce ses effets par le biais de plusieurs voies moléculaires :

Cytotoxicité : Elle induit l'apoptose dans les cellules cancéreuses en activant les voies des caspases.

Mécanisme D'action

Pseudoprotodioscin exerts its effects through several molecular pathways:

Cytotoxicity: It induces apoptosis in cancer cells by activating caspase pathways.

Activité Biologique

Pseudoprotodioscin, a steroidal saponin found primarily in Dioscorea species, exhibits a variety of biological activities that have garnered significant attention in recent pharmacological research. This article explores its biological activity, including cytotoxic effects, metabolic transformations, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 1031.18 g/mol

- CAS Number : 102115-79-7

- Solubility : Soluble in DMSO (≥ 60 mg/mL at 25°C)

Cytotoxic Activity

This compound has been shown to possess significant cytotoxic properties against various cancer cell lines. A study evaluated its effects on HepG2 (liver) and HeLa (cervical) cancer cells, revealing that certain metabolites derived from its biotransformation exhibited enhanced cytotoxicity:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HepG2 | 10.84 |

| This compound | HeLa | 6.90 |

These findings suggest that this compound and its derivatives may serve as potential candidates for cancer therapy due to their ability to induce apoptosis in tumor cells .

Biotransformation Studies

The microbial transformation of this compound by Gibberella fujikuroi has been extensively studied. This fungus converts this compound into several metabolites, which were evaluated for their cytotoxic activities:

- Metabolites Identified : Compounds 1-11

- Cytotoxic Effects : Compounds 1, 6, 9, and 10 showed significant activity against HepG2 cells, with compound 10 also exhibiting activity against HeLa cells .

The transformation pathway elucidated through NMR and mass spectrometry indicates that microbial metabolism can enhance the bioactivity of natural compounds like this compound.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Cholesterol Synthesis : It inhibits the sterol regulatory element-binding proteins (SREBP1/2) and microRNA levels associated with cholesterol and triglyceride synthesis .

- Estrogenic Activity : this compound has been linked to estrogen receptor-mediated effects, influencing fat formation and metabolism .

- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, which may contribute to its cardioprotective effects observed in animal models .

Case Studies and Research Findings

- Cardioprotective Effects :

- Antitumor Activity :

- Pharmacokinetic Studies :

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8,20,22-23,25-28,30-49,52-63H,7,9-19H2,1-6H3/t20-,22+,23+,25+,26-,27+,28+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCUMTGKKLOMCW-XNVNDPJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)C[C@H]8[C@@H]7C(=C(O8)CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315996 | |

| Record name | Pseudoprotodioscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1031.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102115-79-7 | |

| Record name | Pseudoprotodioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102115-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoprotodioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102115797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoprotodioscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)furosta-5,20(22)-dien-3-yl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.2)-O-[6-deoxy-α-L-mannopyranosyl-(1.fwdarw.4)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOPROTODIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB4XAC5WHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.